

Application Note: Quantitative Analysis of y-Octalactone using Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest		
Compound Name:	gamma-Octalactone	
Cat. No.:	B087194	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gamma-octalactone (γ-octalactone) is a crucial volatile organic compound that contributes to the characteristic aroma and flavor profiles of numerous fruits, including peaches, apricots, and mangoes, as well as being present in some dairy products and spirits.[1] Its chemical formula is C₈H₁₄O₂. The accurate quantification of γ-octalactone is vital for quality control in the food and beverage industry, flavor profiling, and authenticity studies. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like γ-octalactone, offering high sensitivity and selectivity.[2] This application note provides a detailed protocol for the analysis of γ-octalactone using GC-MS, including two common sample preparation methods: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Data Presentation

The quantitative performance of the GC-MS method for y-octalactone analysis is summarized in the table below. These values are representative and may vary depending on the specific instrumentation and matrix.



Parameter	Result
Linearity Range	0.1 - 10 μg/mL
Correlation Coefficient (R²)	> 0.995
Limit of Detection (LOD)	0.05 μg/mL
Limit of Quantification (LOQ)	0.1 μg/mL
Recovery (in spiked fruit juice)	90% ± 5%
Precision (%RSD, n=6)	< 5%
Retention Time (on DB-5MS column)	Approximately 15-18 minutes
Key Quantifier Ion (m/z)	85
Qualifier Ions (m/z)	56, 99

Experimental Protocols

Detailed methodologies for sample preparation and GC-MS analysis are provided below.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix and the desired sensitivity.

a) Headspace Solid-Phase Microextraction (HS-SPME)

This method is suitable for the analysis of volatile and semi-volatile compounds in liquid and solid samples.

Materials:

- SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane -DVB/CAR/PDMS)
- 20 mL headspace vials with screw caps and septa



- Heating block or water bath
- Sodium chloride (NaCl)

Protocol:

- Place 5 g of the homogenized sample (e.g., fruit puree, beverage) into a 20 mL headspace vial.
- Add 1 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the release of volatile compounds into the headspace.
- If using an internal standard, spike the sample with a known concentration of a suitable standard (e.g., deuterated γ-octalactone).
- Seal the vial tightly with the screw cap.
- Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow the analytes to partition into the headspace.
- Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30 minutes) at the same temperature.
- After extraction, immediately retract the fiber and introduce it into the GC injection port for thermal desorption.

b) Liquid-Liquid Extraction (LLE)

This method is suitable for a broader range of compounds, including less volatile ones.

Materials:

- Centrifuge tubes (50 mL)
- Organic solvent (e.g., dichloromethane or a mixture of pentane and diethyl ether)
- Anhydrous sodium sulfate (Na₂SO₄)
- Vortex mixer



- Centrifuge
- Nitrogen evaporator
- Protocol:
 - Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.
 - Spike the sample with an internal standard if required.
 - Add 20 mL of the extraction solvent to the tube.
 - Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.
 - Centrifuge the mixture at 4000 rpm for 10 minutes to separate the organic and aqueous phases.
 - Carefully transfer the organic layer (top or bottom, depending on the solvent density) to a clean tube.
 - Dry the organic extract by passing it through a small column containing anhydrous sodium sulfate.
 - Concentrate the extract to a final volume of approximately 1 mL under a gentle stream of nitrogen.
 - Transfer the concentrated extract to a GC vial for analysis.

GC-MS Analysis

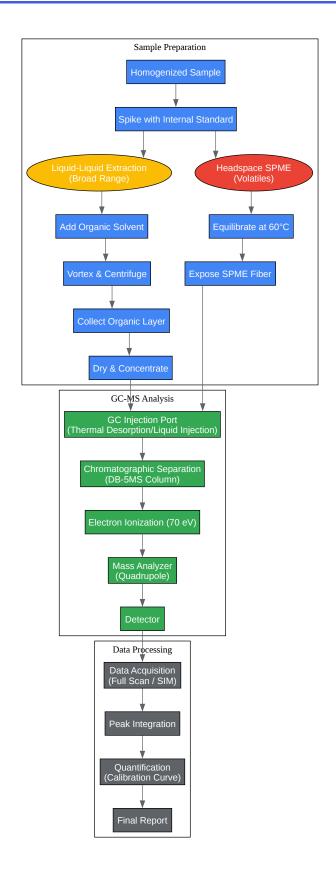
- Instrumentation:
 - Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with 5977B MSD).
- GC Conditions:
 - Column: DB-5MS (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.[2]



- Inlet Temperature: 250°C.[2]
- Injection Mode: Splitless (for LLE) or direct thermal desorption for SPME.[2]
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]
- Oven Temperature Program:
 - Initial temperature: 50°C, hold for 2 minutes.
 - Ramp: 10°C/min to 250°C.
 - Final hold: 5 minutes at 250°C.[2]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI).[2]
 - Ionization Energy: 70 eV.[2]
 - Ion Source Temperature: 230°C.[1][2]
 - Transfer Line Temperature: 250°C.[1]
 - Mass Scan Range: m/z 40-350 for full scan mode.[1][2]
 - Acquisition Mode:
 - Full Scan: For initial identification of compounds.
 - Selected Ion Monitoring (SIM): For enhanced sensitivity and accurate quantification.
 Monitor the following ions for γ-octalactone: m/z 85 (quantifier), 56, and 99 (qualifiers).
 [1][3]

Mandatory Visualizations

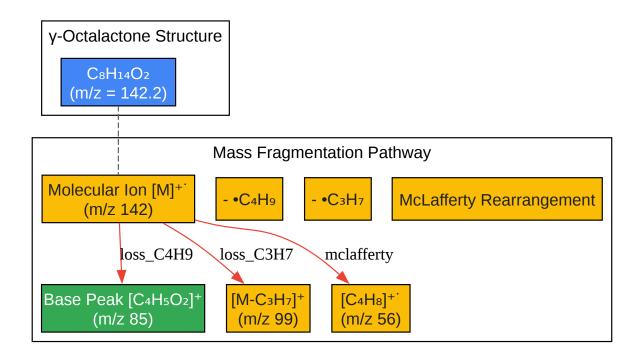




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Caption: Experimental workflow for GC-MS analysis of y-octalactone.





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Caption: Mass fragmentation pattern of y-octalactone.

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